

5-Amino-4-bromo-2-chlorophenol solubility in organic solvents

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Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061

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An In-Depth Technical Guide to the Solubility of **5-Amino-4-bromo-2-chlorophenol** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of **5-Amino-4-bromo-2-chlorophenol**, a crucial intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and a robust experimental framework for its determination.

Introduction to 5-Amino-4-bromo-2-chlorophenol

5-Amino-4-bromo-2-chlorophenol is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring amino, hydroxyl, bromo, and chloro functional groups, imparts a unique combination of chemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental solubility data for **5-Amino-4-bromo-2-chlorophenol** in a wide array of

organic solvents is not readily available in the public domain, we can predict its behavior based on its known properties.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrClNO	PubChem
Molecular Weight	222.47 g/mol	PubChem
Melting Point	165 °C	PubChem
Boiling Point	336.7 °C (Predicted)	PubChem
LogP (Octanol-Water Partition Coefficient)	2.8 (Predicted)	PubChem
pKa (Predicted)	7.9 (Acidic), 2.1 (Basic)	PubChem

The predicted LogP value of 2.8 suggests that **5-Amino-4-bromo-2-chlorophenol** has a moderate lipophilic character, indicating a preference for organic phases over water. The presence of both a hydrogen-bond-donating amino group and a hydroxyl group, alongside the halogen substituents, creates a complex interplay of intermolecular forces that will govern its solubility.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility of **5-Amino-4-bromo-2-chlorophenol** in various classes of organic solvents.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. Therefore, moderate to good solubility is expected in these solvents, particularly at elevated temperatures.
- **Polar Aprotic Solvents** (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and possess large dipole moments, which can effectively solvate the polar functional groups of **5-Amino-4-bromo-2-chlorophenol**. High solubility is anticipated in solvents like DMF and DMSO.

- **Nonpolar Solvents** (e.g., Hexane, Toluene, Dichloromethane): Due to the polar nature of the amino and hydroxyl groups, low solubility is expected in nonpolar solvents like hexane. However, the presence of the aromatic ring and halogen atoms may impart some solubility in solvents like toluene and dichloromethane.

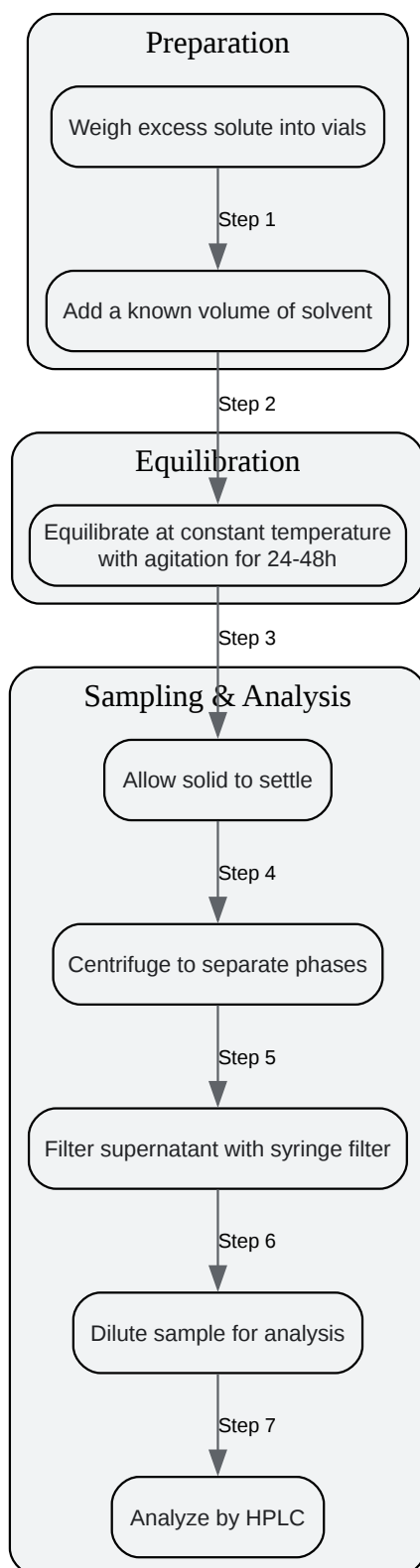
Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of **5-Amino-4-bromo-2-chlorophenol**. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

- **5-Amino-4-bromo-2-chlorophenol** (analytical grade)
- Selected organic solvents (HPLC grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Thermostatic shaker or magnetic stirrer with heating capabilities
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Experimental Workflow



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Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **5-Amino-4-bromo-2-chlorophenol** into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
 - To each vial, add a precise volume of the selected organic solvent.
- Equilibration:
 - Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.
 - Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation:
 - Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
 - For finely dispersed solids, centrifuge the vials to facilitate complete separation of the solid and liquid phases.
- Sampling and Analysis:
 - Carefully withdraw a sample of the clear supernatant using a syringe.
 - Immediately filter the sample through a 0.22 μm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
 - Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
 - Analyze the diluted sample by a validated HPLC method to determine the concentration of **5-Amino-4-bromo-2-chlorophenol**.

- Quantification:
 - Prepare a series of calibration standards of **5-Amino-4-bromo-2-chlorophenol** of known concentrations.
 - Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
 - Use the calibration curve to determine the concentration of the solute in the diluted sample and then back-calculate the solubility in the original solvent.

Safety Precautions

5-Amino-4-bromo-2-chlorophenol is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.

- GHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

Conclusion

While specific quantitative solubility data for **5-Amino-4-bromo-2-chlorophenol** in organic solvents is not widely published, a systematic approach based on its physicochemical properties allows for a predictive understanding of its solubility behavior. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for determining its solubility in any solvent of interest. Adherence to safety protocols is essential when working with this compound.

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